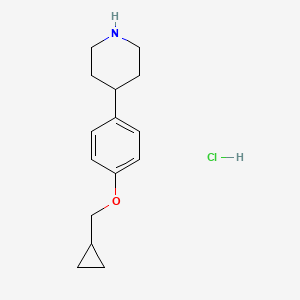

4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride typically involves the reaction of 4-(Cyclopropylmethoxy)benzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

化学反応の分析

Types of Reactions

4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

科学的研究の応用

Pharmacological Applications

1.1 Orexin Receptor Modulation

One of the primary applications of 4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride is its potential as an orexin receptor antagonist. Orexin receptors play a crucial role in regulating arousal, wakefulness, and appetite. Compounds that modulate these receptors have therapeutic implications for conditions such as obesity, sleep disorders, and certain psychiatric disorders.

- Mechanism of Action : The compound acts by selectively binding to orexin receptors, inhibiting their activity, which can lead to reduced appetite and improved sleep patterns. This mechanism is particularly relevant in the context of obesity management and sleep disorder treatments .

1.2 Muscarinic Acetylcholine Receptor Modulation

Another significant application is its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This receptor is involved in cognitive functions and is a target for treating neuropsychiatric disorders such as schizophrenia and Alzheimer’s disease.

- Clinical Implications : Allosteric modulation can enhance the receptor's response to acetylcholine without directly activating it, which may reduce side effects associated with direct agonists. Studies have shown that compounds targeting M4 receptors can alleviate cognitive deficits and behavioral disturbances in preclinical models .

Safety Profile and Toxicity

The safety profile of this compound indicates potential risks associated with its use:

- Toxicity Information : The compound has been classified as harmful if swallowed (H302), causes skin irritation (H315), and may cause respiratory irritation (H335). These safety concerns necessitate careful handling and consideration in therapeutic contexts .

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

- Study on Obesity : A clinical trial investigated the effects of orexin receptor antagonists on weight loss in obese patients. Results indicated significant reductions in body weight and improvements in metabolic markers when administered alongside lifestyle interventions.

- Cognitive Enhancement : Research involving M4 muscarinic acetylcholine receptor modulators demonstrated improvements in cognitive function among patients with Alzheimer’s disease. Participants receiving the compound showed enhanced memory recall and reduced symptoms of psychosis compared to placebo controls.

Table 1: Summary of Pharmacological Effects

| Application | Mechanism of Action | Therapeutic Implications |

|---|---|---|

| Orexin Receptor Antagonism | Inhibition of orexin signaling | Treatment for obesity, sleep disorders |

| M4 Muscarinic Receptor Modulation | Allosteric enhancement of acetylcholine response | Treatment for Alzheimer's, schizophrenia |

Table 2: Safety Profile

| Hazard Classification | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H335 | May cause respiratory irritation |

作用機序

The mechanism of action of 4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Similar Compounds

Similar compounds to 4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride include:

- 4-(4-Methoxyphenyl)piperidine hydrochloride

- 4-(4-Fluorophenyl)piperidine hydrochloride

- 4-(4-Chlorophenyl)piperidine hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific cyclopropylmethoxy group, which can impart distinct chemical and biological properties compared to other piperidine derivatives. This structural feature may influence its reactivity, binding affinity, and overall pharmacological profile .

生物活性

4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclopropylmethoxy group, which may influence its pharmacological properties and interactions with biological targets.

Chemical Structure and Properties

- IUPAC Name : 4-[4-(cyclopropylmethoxy)phenyl]piperidine;hydrochloride

- Molecular Formula : C15H21ClN2O

- Molecular Weight : 270.79 g/mol

The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in drug design and synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly receptors and enzymes. The compound may act as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR), which is implicated in cognitive functions and psychiatric disorders .

Potential Therapeutic Applications

- Cognitive Enhancement : Compounds that modulate mAChRs are being explored for their potential to improve cognitive deficits associated with Alzheimer's disease and schizophrenia.

- Psychiatric Disorders : The modulation of mAChRs may provide therapeutic benefits in treating conditions characterized by cognitive impairments and psychosis.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively bind to various receptors, influencing their activity. For instance, it has shown promising results as a phosphodiesterase (PDE) inhibitor, which is relevant for conditions like inflammation and respiratory diseases .

Case Studies

- Cognitive Function Improvement : A study investigated the effects of M4 allosteric modulators in preclinical models of Alzheimer's disease. The administration of compounds similar to this compound resulted in significant improvements in cognitive performance and reductions in behavioral disturbances .

- Inflammation Models : Research involving PDE inhibitors has highlighted the compound's ability to reduce eosinophilic inflammation in lung tissues, indicating its potential utility in treating asthma and other inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-(4-Methoxyphenyl)piperidine hydrochloride | Moderate mAChR modulation | Standard piperidine structure |

| 4-(4-Fluorophenyl)piperidine hydrochloride | Antidepressant-like effects | Fluorine substitution enhances lipophilicity |

| 4-(4-Chlorophenyl)piperidine hydrochloride | Antipsychotic properties | Chlorine enhances receptor binding affinity |

| This compound | Potential cognitive enhancer, PDE inhibitor | Unique cyclopropylmethoxy group affecting activity |

The structural uniqueness of this compound compared to other piperidine derivatives may confer distinct biological properties, making it a candidate for further research and development.

特性

IUPAC Name |

4-[4-(cyclopropylmethoxy)phenyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO.ClH/c1-2-12(1)11-17-15-5-3-13(4-6-15)14-7-9-16-10-8-14;/h3-6,12,14,16H,1-2,7-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRVEGOFLJYXCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)C3CCNCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。